molecular formula C6H6N2O B142947 Picolinamide CAS No. 1452-77-3

Picolinamide

Cat. No. B142947
Key on ui cas rn: 1452-77-3
M. Wt: 122.12 g/mol
InChI Key: IBBMAWULFFBRKK-UHFFFAOYSA-N
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Patent
US03959365

Procedure details

261/2 Grams (0.205 moles) of 2-cyanopyridine, 35 grams of Dowex 1-X8 anion exchange resin (OH- form) and 175 ml. water are placed in a reaction flask fitted with a reflux condenser and magnetic stirrer. After stirring briefly to dissolve the nitrile, the mixture is heated to reflux. After 3 hours and 15 minutes, the resin is filtered off and washed with 100 ml. of boiling water. The combined filtrates are evaporated under reduced pressure, and the resulting solid dried under vacuum at 80°C. An amount of 25.6 grams of picolinamide is obtained, corresponding to an 82% yield based on 2-cyanopyridine. A small amount recrystallized from benzenehexane melts at 107.0°-108.5°C.
Quantity
0.205 mol
Type
reactant
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].[OH2:9]>>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]([NH2:2])=[O:9]

Inputs

Step One
Name
Quantity
0.205 mol
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Step Two
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring briefly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to reflux
FILTRATION
Type
FILTRATION
Details
15 minutes, the resin is filtered off
Duration
15 min
WASH
Type
WASH
Details
washed with 100 ml
CUSTOM
Type
CUSTOM
Details
The combined filtrates are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid dried under vacuum at 80°C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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